S-Methyl-L-cysteine sulfoxide
Overview
Description
S-Methyl-L-Cysteine-S-oxide is an analog of alliin found in some cruciferous vegetables including cabbage, turnip, cauliflower, and kale . This odorless amino acid is converted through alliinase activity into a volatile thiosulfinate . It is also found in greater concentrations in Brassica vegetables .
Synthesis Analysis
The synthesis of S-Methyl-L-cysteine sulfoxide (SMCSO) involves the direct methylation of cysteine to form S-methyl-L-cysteine followed by sulfur oxygenation . Some workers have suggested that S-methyl-L-cysteine is produced by the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine .
Molecular Structure Analysis
The molecular formula of this compound is CHNOS. Its average mass is 199.292 Da and its monoisotopic mass is 199.033676 Da .
Chemical Reactions Analysis
Cleaving the β–C–S bond of S-Methyl-L-cysteine produces methanethiol, a relatively reactive compound capable of dimerization and thiol-disulphide disruptive activity if the surrounding conditions are favorable .
Scientific Research Applications
Chemistry and Potential Therapeutic Agents
S-Methyl-L-cysteine sulfoxide is a non-protein sulfur amino acid found in the Allium family, which includes onions and garlic. These compounds are precursors to various sulfur-containing molecules that contribute to the flavor and potential therapeutic properties of these plants. Research has highlighted the role of S-alk(en)yl cysteine sulfoxides in inducing phase II detoxification enzymes like glutathione-S-transferases and quinone reductase in mammalian tissues. These enzymes are involved in detoxifying harmful substances, suggesting a protective role against certain diseases, including cancer. Additionally, compounds derived from this compound in Allium species have been studied for their potential in cardiovascular protection, underscoring the broad spectrum of biochemical and pharmacological mechanisms these compounds may influence (Rose et al., 2005).
Role in Flavor and Aroma of Vegetables
The thermal degradation of this compound is significant in contributing to the aroma of processed Brassica and Allium vegetables. When heated, this compound breaks down into volatile compounds like dimethyl disulfide, which are key contributors to the characteristic flavors of these vegetables. This process underscores the importance of this compound in food science and its contribution to culinary applications (Kubec et al., 1998).
Antioxidant Properties in Proteins
Methionine residues, closely related to this compound, play an essential role as antioxidants in proteins. They can be oxidized to methionine sulfoxide with little impact on protein function. This oxidation and subsequent reduction process, involving methionine sulfoxide reductases, is thought to be a protective mechanism against oxidative stress. This highlights the potential antioxidant role of sulfur-containing compounds derived from this compound in maintaining protein integrity and function (Levine et al., 1996).
Antimicrobial Activity in Vegetables
This compound in cabbage and other Brassica vegetables has been associated with antimicrobial properties. Its hydrolysis product, methyl methanethiolsulfinate, has shown inhibitory effects against specific bacteria, suggesting a role in the plant's defense mechanisms. This bioactivity points to the potential application of this compound derivatives in developing natural antimicrobial agents (Kyung & Fleming, 1994).
Mechanism of Action
Target of Action
S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .
Mode of Action
The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .
Biochemical Pathways
SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .
Pharmacokinetics
It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .
Result of Action
The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.
Action Environment
The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .
Safety and Hazards
Future Directions
Given the abundance and wide distribution of S-Methyl-L-cysteine sulfoxide, it is surprising that it has not been the subject of greater scrutiny as a chemoprotective agent and significant contributor to the purported health benefits of various plant foods . More research into the health benefits of SMCSO, especially for cardiometabolic and inflammatory-based pathology, is warranted .
Biochemical Analysis
Biochemical Properties
S-Methyl-L-cysteine sulfoxide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by altering glucose- and cholesterol-related enzymes, and improving hepatic and pancreatic β-cell function . It also raises antioxidant defenses which may help mitigate the oxidative damage observed in these pathologies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it increases bile acid and sterol excretion, alters glucose- and cholesterol-related enzymes, and improves hepatic and pancreatic β-cell function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low level this compound excretion via methylation of cysteine within endogenous glutathione, haemoglobin and other cysteine residues followed by subsequent cleavage and sulphur oxygenation .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for S-Methyl-L-cysteine sulfoxide involves the oxidation of S-Methyl-L-cysteine to form the sulfoxide derivative.", "Starting Materials": [ "S-Methyl-L-cysteine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve S-Methyl-L-cysteine in a suitable solvent", "Add the oxidizing agent slowly to the reaction mixture while stirring", "Maintain the reaction mixture at a suitable temperature and pH for the oxidation reaction to occur", "Monitor the progress of the reaction using analytical techniques (e.g. TLC, HPLC)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using appropriate techniques (e.g. recrystallization, chromatography)", "Characterize the product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity" ] } | |
CAS No. |
6853-87-8 |
Molecular Formula |
C4H9NO3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylsulfinylpropanoic acid |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1 |
InChI Key |
ZZLHPCSGGOGHFW-ZMQIUWNVSA-N |
Isomeric SMILES |
CS(=O)C[C@H](C(=O)O)N |
SMILES |
CS(=O)CC(C(=O)O)N |
Canonical SMILES |
CS(=O)CC(C(=O)O)N |
Appearance |
Solid powder |
melting_point |
163 °C |
32726-14-0 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
kale anemia factor methiin methiin, (DL-Ala)-isomer methiin, (L-Ala)-(R)-isomer methiin, (L-Ala)-(S)-isomer methiin, (L-Ala)-isomer S-methyl-L-cysteinesulfoxide S-methylcysteine sulfoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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